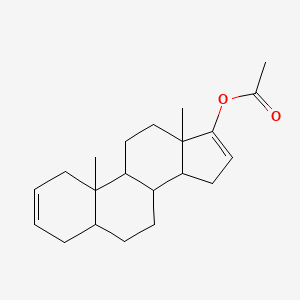

17-Acetoxy-5|A-androsta-2,16-diene

Description

Contextualization within Steroid Chemistry Research

Steroid chemistry is a vast and intricate field focused on the structure, properties, and reactions of steroids, a class of organic compounds characterized by a specific four-ring core structure. Research in this area is driven by the immense biological importance of steroids, which function as hormones, signaling molecules, and structural components of cell membranes.

17-Acetoxy-5α-androsta-2,16-diene belongs to the androstane (B1237026) series of steroids, which are C19 steroids that serve as precursors to androgens. Its structure is defined by the saturated 5α-androstane framework, modified with key functional groups: an acetoxy group at the C17 position and two double bonds, one at the C2-C3 position (Δ²) and another at the C16-C17 position (Δ¹⁶). These modifications are not typically found in naturally occurring androgens and are the result of targeted chemical synthesis. The presence of the acetoxy group can influence the compound's solubility and how it interacts with other chemical reagents, while the double bonds introduce regions of planarity and specific reactivity into the molecule.

Significance as a Synthetic Steroid Derivative in Academic Inquiry

The primary significance of 17-Acetoxy-5α-androsta-2,16-diene in academic and industrial research is its function as a reactant in the synthesis of pharmacologically important compounds. lookchem.comhsppharma.comchemicalbook.comchemdad.com Specifically, it is recognized as a key intermediate in the preparation of Rocuronium bromide and its derivatives. lookchem.comhsppharma.comchemicalbook.comchemdad.com Rocuronium is a potent neuromuscular blocking agent used in medicine. The specific stereochemistry and functional group arrangement of 17-Acetoxy-5α-androsta-2,16-diene make it an ideal starting point for constructing the complex molecular architecture of Rocuronium.

Its importance, therefore, lies not in any inherent biological activity of its own, but in its utility as a foundational piece for multi-step synthetic pathways. Researchers in medicinal and process chemistry study such intermediates to optimize reaction yields, develop more efficient synthetic routes, and produce high-purity active pharmaceutical ingredients.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C21H30O2 lookchem.comcanbipharm.comprotheragen.ai |

| Molecular Weight | 314.46 g/mol lookchem.comcanbipharm.com |

| Appearance | Yellow or Off-white Solid/Powder hsppharma.comchemicalbook.com |

| Boiling Point | 413.2 °C at 760 mmHg lookchem.comhsppharma.com |

| Density | 1.07 g/cm³ lookchem.com |

| Flash Point | 174.4 °C lookchem.comhsppharma.com |

| Storage Temperature | 2-8°C lookchem.com |

| CAS Number | 50588-42-6 lookchem.comhsppharma.comchemicalbook.comcanbipharm.com |

Properties

Molecular Formula |

C21H30O2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |

InChI |

InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3 |

InChI Key |

PEPMRHLQYPCJPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 17 Acetoxy 5|a Androsta 2,16 Diene

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 17-acetoxy-5α-androsta-2,16-diene reveals that the molecule can be disconnected to simpler, readily available steroid precursors. The primary disconnection points are the C2-C3 and C16-C17 double bonds and the 17-acetoxy group. This analysis identifies epiandrosterone (B191177) as a logical and common starting material. nih.govyoutube.com

The retrosynthetic strategy can be visualized as follows:

Target Molecule: 17-Acetoxy-5α-androsta-2,16-diene

Disconnection 1 (C17-acetoxy bond): This leads back to the corresponding 17-hydroxy-5α-androsta-2,16-diene. This transformation is a straightforward esterification in the forward synthesis.

Disconnection 2 (C2-C3 and C16-C17 double bonds): The diene system can be envisioned to arise from elimination reactions of a suitably functionalized 5α-androstane core. This points towards a precursor like epiandrosterone, which already possesses the desired 5α-stereochemistry and a 3-hydroxy group that can be manipulated to introduce the C2-C3 double bond. The C16-C17 double bond is typically introduced from a 17-keto functionality.

This retrosynthetic approach highlights epiandrosterone as a key and cost-effective precursor for the synthesis of 17-acetoxy-5α-androsta-2,16-diene.

Targeted Synthesis Pathways

The synthesis of 17-acetoxy-5α-androsta-2,16-diene from epiandrosterone can be achieved through a multi-step process, which has been streamlined into a one-pot reaction in some industrial applications. nih.gov

Multi-Step Chemical Reactions for Androsta-2,16-diene Core Formation

The formation of the androsta-2,16-diene core from epiandrosterone involves the introduction of two double bonds at specific positions.

A common industrial synthesis involves the following key steps:

Dehydration and Isomerization: Epiandrosterone is treated with an acid catalyst, such as p-toluenesulfonic acid and concentrated sulfuric acid, in a solvent like toluene. This promotes dehydration at C3 and subsequent isomerization to form a mixture of androstene isomers, with the desired 2-ene product being a key component. nih.gov

Formation of the 16-ene: The 17-keto group of the resulting androstene mixture is then converted to an enol acetate (B1210297). This is often achieved using isopropenyl acetate. The enol acetate then undergoes elimination to furnish the C16-C17 double bond. nih.gov

A proposed pathway for the biosynthesis of androst-16-enes from pregnenolone (B344588) and progesterone (B1679170) suggests that androsta-4,16-dien-3-one (B1221407) may be an intermediate, highlighting alternative biological routes to similar diene structures. nih.gov

Introduction of the 17-Acetoxy Moiety

The introduction of the 17-acetoxy group is a crucial step in the synthesis. In the one-pot synthesis from epiandrosterone, the formation of the 16-ene is often followed by an in-situ acetylation. After the formation of the diene, the reaction mixture is treated with an organic base and then concentrated. The resulting oily substance is recrystallized from a solvent like methanol (B129727) to yield the final product, 17-acetoxy-5α-androsta-2,16-diene. nih.gov

Alternatively, if the 17-hydroxy analog is isolated first, the acetoxy group can be introduced through standard acetylation procedures. Common reagents for this transformation include acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Stereoselective Synthesis Approaches

The stereochemistry of the steroid nucleus is critical for its biological activity. In the synthesis of 17-acetoxy-5α-androsta-2,16-diene, the control of the stereocenter at C5 is paramount to obtain the desired 5α-configuration.

Starting the synthesis from epiandrosterone is advantageous as it already possesses the required 5α-stereochemistry, thereby simplifying the synthetic design. The reaction conditions for the subsequent steps are generally selected to be mild enough to avoid epimerization at this center.

For de novo syntheses of steroids, stereoselective methods are crucial. Recent advances in catalysis have provided powerful tools for the stereocontrolled construction of steroid skeletons. researchgate.netrsc.org For instance, organocatalytic methods, such as those employing chiral Brønsted acids, have been used in the enantioselective synthesis of steroid precursors. rsc.org While not directly applied to this specific target in the reviewed literature, these methods represent the forefront of stereoselective steroid synthesis and could potentially be adapted.

Novel Synthetic Strategies for Steroid Derivatives

The field of steroid synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and access to novel analogs. rsc.orgnih.gov

Recent advances that could be relevant for the synthesis of 17-acetoxy-5α-androsta-2,16-diene and its derivatives include:

Catalytic Dienylation: Modern catalytic methods offer direct routes to conjugated dienes. These methods, often employing transition metal catalysts, could provide alternative and more efficient ways to construct the androsta-2,16-diene core.

Enzymatic Modifications: Biocatalysis is increasingly used for the selective modification of steroid scaffolds. nih.gov Enzymes can perform highly specific hydroxylations, reductions, and other transformations, potentially offering greener and more efficient synthetic routes.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. This approach could be used to introduce functionality at various positions on the steroid nucleus, leading to novel derivatives.

Chemical Modifications and Derivatization Strategies for Structural Analogs

17-Acetoxy-5α-androsta-2,16-diene is a versatile intermediate for the synthesis of more complex and biologically active molecules. rsc.org

The most prominent example is its use in the synthesis of Rocuronium Bromide , a neuromuscular blocking agent. nih.govnih.govresearchgate.net The synthesis involves further modifications of the A-ring and the D-ring of the steroid.

Beyond its role in Rocuronium synthesis, the diene system and the 17-acetoxy group offer multiple sites for further chemical transformations to generate a library of structural analogs. For example, the 16,17-double bond can be subjected to various addition reactions.

Furthermore, the core structure can be modified to include other heterocyclic systems. For instance, novel steroidal[17,16-d]pyrimidines have been synthesized from epiandrosterone and androsterone, demonstrating the potential to build upon the androstane (B1237026) skeleton to create compounds with cytotoxic activities against cancer cell lines. The synthesis of these pyrimidines involves an initial aldol (B89426) condensation at the 16-position of the corresponding 17-keto steroid, followed by reaction with guanidine. This suggests that the 16-position of the androsta-2,16-diene core could be a target for similar modifications.

Advanced Structural Characterization of 17 Acetoxy 5|a Androsta 2,16 Diene

Mass Spectrometry (MS) Applications

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool for the analysis of steroids, offering an additional dimension of separation based on the molecule's size and shape in the gas phase. digitellinc.comnih.govresearchgate.netboku.ac.at This technique measures the rotationally averaged collision cross-section (CCS) of an ion, which is a key physical parameter related to its conformation. digitellinc.comresearchgate.net For steroids, which often exist as a wide variety of isobaric and isomeric forms, IM-MS provides a distinct advantage by enabling the separation of compounds that would be indistinguishable by mass spectrometry alone. boku.ac.at

The CCS value, in conjunction with retention time and mass spectral data, significantly enhances the confidence in steroid identification. nih.gov The utility of IM-MS is further improved by the development of class-specific calibration standards. For instance, using a steroid-specific calibration mix has been shown to reduce the relative standard deviation of CCS measurements from approximately 2% to 0.2%, leading to more accurate and reliable characterization of steroid molecules. digitellinc.com

While a specific CCS database entry for 17-Acetoxy-5α-androsta-2,16-diene is not widely published, the established correlation between the mass-to-charge ratio and CCS for a vast library of steroids allows for a predictable range of values for this compound. nih.gov However, it is important to note that some steroids, particularly those with ester groups, can exhibit more compact or elongated structures than expected, leading to deviations from this general correlation. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to compute theoretical CCS values and rationalize any experimental deviations by providing insights into the preferred gas-phase ionization sites and conformations. researchgate.net

Table 1: Key Aspects of IM-MS for Steroid Analysis

| Feature | Description | Relevance to 17-Acetoxy-5α-androsta-2,16-diene |

| Collision Cross-Section (CCS) | A measure of the ion's size and shape in the gas phase. digitellinc.com | Provides a unique identifier to distinguish it from isomers. boku.ac.atnih.gov |

| Separation of Isomers | Differentiates between steroids with the same mass but different structures. boku.ac.atnih.gov | Crucial for distinguishing the 5α configuration and the specific diene isomers. |

| Enhanced Identification Confidence | Adds another layer of data to mass and retention time for unambiguous identification. nih.gov | Increases the reliability of analytical methods for this compound. |

| Class-Specific Calibration | Use of steroid standards improves CCS measurement accuracy. digitellinc.com | Would allow for more precise CCS value determination. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For 17-Acetoxy-5α-androsta-2,16-diene, the IR spectrum would be characterized by specific absorption bands that confirm the presence of its key structural features.

The most prominent peaks would be associated with the carbonyl group of the acetoxy function and the carbon-carbon double bonds of the diene system. The carbonyl (C=O) stretching vibration of the ester group is expected to appear in the region of 1735-1750 cm⁻¹. The C=C stretching vibrations of the double bonds in the A and D rings would likely produce signals in the 1600-1680 cm⁻¹ range. The exact position of these peaks can be influenced by the surrounding molecular structure and any conformational strain.

A related compound, dehydroepiandrosterone (B1670201) acetate (B1210297) (AcO-DHEA), has been studied using IR spectroscopy, providing insights into the expected spectral features. nih.gov In that study, the C=O stretch of the acetate group and the C=C stretch were identified as key bands. nih.gov For 17-Acetoxy-5α-androsta-2,16-diene, additional complexity in the alkene region would be anticipated due to the presence of two double bonds.

Table 2: Expected Infrared Absorption Bands for 17-Acetoxy-5α-androsta-2,16-diene

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Acetoxy (C=O) | Stretch | 1735 - 1750 |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| C-O (Ester) | Stretch | 1200 - 1250 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

The molecular and crystal structures of other steroids, such as dexamethasone, have also been determined by X-ray crystallography, confirming the power of this technique in establishing absolute stereochemistry. wikipedia.org

Table 3: Predicted Conformational Details from Analogous Crystal Structures

| Ring | Predicted Conformation | Key Structural Features |

| A Ring | Chair | Trans-fused to Ring B due to the 5α configuration. |

| B Ring | Chair | Forms the central part of the rigid steroid backbone. |

| C Ring | Chair | Fused to the D-ring. |

| D Ring | Envelope | Contains the C16-C17 double bond, influencing its planarity. |

Chiroptical Spectroscopy (e.g., ORD, CD) for Absolute Configuration

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules like 17-Acetoxy-5α-androsta-2,16-diene. kud.ac.inresearchgate.net These methods measure the differential interaction of the molecule with left and right circularly polarized light. nih.govkud.ac.in

ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. kud.ac.inpbsiddhartha.ac.in The resulting spectra, particularly the presence and sign of Cotton effects, provide valuable information about the stereochemistry of the molecule. kud.ac.inscribd.com The Cotton effect is the characteristic change in optical rotation or the appearance of a CD band in the vicinity of an absorption band of a chromophore. pbsiddhartha.ac.in

For steroids, the position and sign of the Cotton effect are highly dependent on the spatial arrangement of substituents around the chromophoric groups, such as the diene system in 17-Acetoxy-5α-androsta-2,16-diene. The helicity rule for skewed cisoid dienes, for example, correlates the sign of the Cotton effect to the right- or left-handed twist of the diene system. iucr.org While this rule is a powerful predictive tool, exceptions have been noted. iucr.org

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, offers another powerful method for determining the absolute configuration and conformational distribution of steroids in solution. nih.gov

Table 4: Principles of Chiroptical Spectroscopy in Steroid Analysis

| Technique | Principle | Information Gained for 17-Acetoxy-5α-androsta-2,16-diene |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. kud.ac.in | Determination of absolute configuration through analysis of Cotton effects. kud.ac.in |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. nih.gov | Provides information on the stereochemistry of the diene chromophore. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light. nih.gov | Elucidation of absolute configuration and conformational details in solution. nih.gov |

Biochemical Interactions and Enzymatic Studies of 17 Acetoxy 5|a Androsta 2,16 Diene in Vitro Investigations

Interaction with Steroidogenic Enzymes

The biosynthesis of steroid hormones is a complex process involving a cascade of enzymatic reactions. Key enzymes in this pathway are potential targets for synthetic steroids, which can act as inhibitors or substrates, thereby modulating hormone production.

Cytochrome P450 Enzymes (e.g., CYP19, CYP17A1)

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of compounds, including steroids.

CYP17A1: This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities, which are pivotal for the production of androgens. While specific studies on the direct interaction of 17-Acetoxy-5α-androsta-2,16-diene with CYP17A1 are scarce, the structurally related androst-16-ene (B99302) steroids are known to be products of the andien-β-synthase activity of CYP17A1. For instance, androsta-5,16-dien-3β-ol is synthesized from pregnenolone (B344588) by porcine CYP17A1. This suggests that the androsta-2,16-diene scaffold can interact with the active site of CYP17A1. However, without direct experimental data, the nature of this interaction—whether as a substrate, inhibitor, or allosteric modulator—for the 17-acetoxy derivative remains speculative.

CYP19 (Aromatase): Aromatase is responsible for the conversion of androgens to estrogens. Inhibition of this enzyme is a key strategy in the treatment of estrogen-dependent cancers. While some androstene derivatives have been investigated as aromatase inhibitors, there is no specific information available regarding the inhibitory potential of 17-Acetoxy-5α-androsta-2,16-diene.

Hydroxysteroid Dehydrogenases (HSDs) (e.g., 17β-HSD, 3α-HSD)

Hydroxysteroid dehydrogenases are a group of enzymes that catalyze the oxidation and reduction of steroids at various positions.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are crucial for the final step in the synthesis of potent androgens and estrogens. Various isoforms of 17β-HSD exist, with some playing a role in the activation and others in the inactivation of steroid hormones. The 17-acetoxy group of the title compound would likely be a substrate for esterases rather than a direct substrate for 17β-HSDs in its acetate (B1210297) form. Following potential hydrolysis to the corresponding 17-hydroxy steroid, it could then interact with 17β-HSDs. However, no studies confirming such a metabolic pathway or subsequent interaction have been identified.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is involved in the metabolism of androgens, converting dihydrotestosterone (B1667394) (DHT) into a less potent androgen. The presence of a double bond at the C2-C3 position in 17-Acetoxy-5α-androsta-2,16-diene makes it structurally different from the typical substrates of 3α-HSD. There is no available data to suggest an interaction.

Steroid Sulfatases and Other Conjugating Enzymes

Steroid sulfatase plays a role in converting inactive steroid sulfates into their active forms. There is no information available in the scientific literature regarding the interaction of 17-Acetoxy-5α-androsta-2,16-diene with steroid sulfatases or other conjugating enzymes like UDP-glucuronosyltransferases (UGTs). The lipophilic nature of the compound might suggest it could be a substrate for phase I metabolizing enzymes prior to any potential conjugation.

Enzyme Kinetic Studies (e.g., Inhibition Constants, Michaelis-Menten Kinetics)

Detailed enzyme kinetic studies are essential to quantify the potency and mechanism of interaction between a compound and an enzyme. This includes the determination of inhibition constants (Ki) for inhibitors and Michaelis-Menten constants (Km and Vmax) for substrates.

Regrettably, a comprehensive search of scientific databases did not yield any specific enzyme kinetic data for 17-Acetoxy-5α-androsta-2,16-diene with the aforementioned steroidogenic enzymes. The absence of such data prevents a quantitative assessment of its potential inhibitory or substrate activities.

Table 1: Enzyme Kinetic Data for 17-Acetoxy-5α-androsta-2,16-diene (In Vitro)

| Enzyme Target | Inhibition Constant (Ki) | Michaelis-Menten (Km) | Maximum Velocity (Vmax) |

|---|---|---|---|

| CYP19 (Aromatase) | Data not available | Data not available | Data not available |

| CYP17A1 | Data not available | Data not available | Data not available |

| 17β-HSD | Data not available | Data not available | Data not available |

| 3α-HSD | Data not available | Data not available | Data not available |

Cellular Models for In Vitro Biochemical Assessment (e.g., H295R cells, Leydig tumor cells)

In vitro cellular models are invaluable tools for studying the effects of compounds on steroidogenesis in a more integrated biological system.

Leydig Tumor Cells: Leydig cells, found in the testes, are the primary source of androgens in males. In vitro models using primary Leydig cells or Leydig tumor cell lines (e.g., MA-10, R2C) are used to study the regulation of testosterone (B1683101) synthesis. There is no available research detailing the use of these cell models to evaluate the biochemical activity of 17-Acetoxy-5α-androsta-2,16-diene.

Mechanisms of Action at a Molecular Level (In Vitro)

Understanding the molecular mechanism of action involves elucidating how a compound interacts with its target protein at the atomic level. This can involve competitive, non-competitive, or uncompetitive inhibition of an enzyme, or allosteric modulation. Without experimental data from enzymatic assays or structural biology studies (e.g., X-ray crystallography, NMR), the molecular mechanism of action for 17-Acetoxy-5α-androsta-2,16-diene on steroidogenic enzymes cannot be determined.

Receptor Binding Studies (In Vitro)

In vitro investigations into the receptor binding profile of 17-acetoxy-5α-androsta-2,16-diene have indicated an affinity for the androgen receptor (AR). The androgen receptor is a type of nuclear receptor that is activated by binding to androgenic hormones like testosterone and dihydrotestosterone, subsequently translocating to the nucleus and acting as a DNA-binding transcription factor.

Limited available data suggests that 17-acetoxy-5α-androsta-2,16-diene exhibits a moderate affinity for the androgen receptor. The dissociation constant (Kd), a measure of binding affinity, has been reported in one source, although detailed primary research studies to corroborate this are scarce. A lower Kd value signifies a higher binding affinity.

Interactive Data Table: In Vitro Androgen Receptor Binding Affinity of 17-Acetoxy-5α-androsta-2,16-diene

| Compound | Receptor | Binding Affinity (Kd) |

| 17-Acetoxy-5α-androsta-2,16-diene | Androgen Receptor (AR) | 12 nM |

This table is based on limited available data and should be interpreted with caution pending further primary research.

Cellular Signaling Pathway Modulation (In Vitro)

The binding of a ligand to the androgen receptor typically initiates a cascade of cellular events, leading to the modulation of specific gene transcription and subsequent alterations in cellular signaling pathways. Based on its interaction with the androgen receptor, 17-acetoxy-5α-androsta-2,16-diene is suggested to modulate the transcriptional activity of genes that are dependent on the androgen receptor.

Information regarding the specific cellular signaling pathways modulated by this compound is not extensively detailed in peer-reviewed literature. However, it has been noted that its interaction with the androgen receptor can influence the expression of AR-dependent genes. Two such examples that are commonly regulated by androgens are Prostate-Specific Antigen (PSA) and myostatin. Upregulation of PSA is often observed in prostate cancer models, while downregulation of myostatin is linked to muscle hypertrophy. The specific quantitative effects of 17-acetoxy-5α-androsta-2,16-diene on the expression of these genes in vitro have not been detailed in the available literature.

Interactive Data Table: Potential In Vitro Cellular Signaling Pathway Modulation by 17-Acetoxy-5α-androsta-2,16-diene

| Target Gene | Potential Effect | Associated Pathway |

| Prostate-Specific Antigen (PSA) | Upregulation | Androgen Receptor Signaling |

| Myostatin | Downregulation | Androgen Receptor Signaling |

This table represents potential modulatory effects based on the compound's reported interaction with the androgen receptor. Detailed experimental data from in vitro cellular assays are not widely available.

Non Clinical Metabolic Pathway Investigations of 17 Acetoxy 5|a Androsta 2,16 Diene

In Vitro Metabolic Profiling using Hepatic Microsomal and Cytosolic Preparations

In vitro models using liver fractions are fundamental in non-clinical drug metabolism studies. researchgate.net Hepatic microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) monooxygenases, while the cytosolic fraction is rich in some Phase II conjugating enzymes. researchgate.net

Phase I metabolism of steroids predominantly involves oxidative reactions catalyzed by CYP450 enzymes, leading to the introduction or unmasking of functional groups. For androstane (B1237026) derivatives, hydroxylation is a common metabolic pathway. fu-berlin.defu-berlin.de Based on studies of similar steroids, it is anticipated that 17-acetoxy-5α-androsta-2,16-diene would undergo hydroxylation at various positions on the steroid nucleus. Enzymatic hydroxylation has been observed at multiple carbon atoms, including C-1, C-2, C-6, C-11, C-16, and C-18/19 in related androstane compounds. fu-berlin.deresearchgate.net

Another potential Phase I reaction is the hydrolysis of the 17-acetoxy group, which would yield the corresponding 17-hydroxy metabolite. This reaction can be catalyzed by esterases present in hepatic preparations. Furthermore, oxidation of existing hydroxyl groups and reduction of double bonds are also plausible metabolic transformations for steroidal dienes. For instance, the reduction of the Δ-dienes could occur, leading to more saturated androstane structures.

Table 1: Predicted Phase I Metabolic Reactions of 17-Acetoxy-5α-androsta-2,16-diene

| Reaction Type | Predicted Metabolite(s) | Enzymatic System |

| Hydroxylation | Monohydroxylated and dihydroxylated derivatives | Cytochrome P450 (CYP) enzymes |

| Deacetylation | 17-Hydroxy-5α-androsta-2,16-diene | Esterases |

| Oxidation | Further oxidized metabolites | Dehydrogenases |

| Reduction | Dihydro- and tetrahydro- derivatives | Reductases |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov For steroids, the most common conjugation reactions are glucuronidation and sulfation. researchgate.netnih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxyl groups. nih.govxenotech.com The predicted 17-hydroxy metabolite of 17-acetoxy-5α-androsta-2,16-diene, as well as any hydroxylated metabolites formed during Phase I, would be primary substrates for UGT enzymes. bioscientifica.com Androsterone, a metabolite of testosterone (B1683101), is known to be conjugated by glucuronidation and sulfation for excretion. wikipedia.org

Sulfation, catalyzed by sulfotransferases (SULTs), is another important pathway for steroid metabolism. Hydroxyl groups on the steroid nucleus can be sulfated, leading to the formation of sulfate (B86663) conjugates.

Table 2: Predicted Phase II Metabolic Reactions of 17-Acetoxy-5α-androsta-2,16-diene Metabolites

| Reaction Type | Substrate(s) | Predicted Conjugate(s) | Enzymatic System |

| Glucuronidation | 17-Hydroxy and other hydroxylated metabolites | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | 17-Hydroxy and other hydroxylated metabolites | Sulfate conjugates | Sulfotransferases (SULTs) |

Identification and Characterization of Novel Metabolites (Non-Clinical)

The identification of novel metabolites is a key aspect of understanding the complete metabolic profile of a compound. Modern analytical techniques, particularly high-resolution liquid chromatography-mass spectrometry (LC-MS), are instrumental in detecting and structurally elucidating metabolites from in vitro incubations. researchgate.net Studies on other "designer" steroids have successfully used equine liver S9 and microsomal fractions to generate and identify a range of Phase I and Phase II metabolites. researchgate.netnih.gov

For 17-acetoxy-5α-androsta-2,16-diene, it is plausible that a variety of mono- and di-hydroxylated metabolites could be formed, as has been observed with other androstane derivatives like 1-testosterone and boldenone. fu-berlin.de The exact position of hydroxylation would require experimental confirmation through techniques like nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites or comparison with synthesized reference standards.

Enzymatic Systems Involved in 17-Acetoxy-5α-androsta-2,16-diene Metabolism (e.g., P450s, UGTs)

The metabolism of steroids is mediated by a specific set of enzymes. The cytochrome P450 superfamily is central to Phase I steroid metabolism. nih.govnih.gov While the specific CYP isozymes responsible for the metabolism of 17-acetoxy-5α-androsta-2,16-diene have not been identified, studies on other steroids suggest the involvement of members of the CYP2 and CYP3A subfamilies. researchgate.net For example, CYP3A4 is a major enzyme in human liver responsible for the metabolism of many steroids. nih.gov

In Phase II, the UGT enzymes, particularly those from the UGT1A and UGT2B subfamilies, are heavily involved in the glucuronidation of androgens and their metabolites. bioscientifica.comebmconsult.com UGT2B15 and UGT2B17 are known to play a significant role in the glucuronidation of C19 steroids. bioscientifica.com

Comparative Metabolic Studies of Steroid Analogs (Non-Clinical)

Comparative metabolic studies of steroid analogs provide valuable insights into how structural modifications affect metabolic pathways. For example, studies on various anabolic steroids have revealed differences in their metabolic profiles, which can influence their detection in doping control. fu-berlin.de The metabolism of the designer steroid estra-4,9-diene-3,17-dione (B195082) has been compared across different species (equine, canine, and human) to identify species-specific metabolic pathways. fu-berlin.de

Rocuronium, a neuromuscular blocking agent, is synthesized from precursors that are structurally related to 17-acetoxy-5α-androsta-2,16-diene. nih.gov Comparative studies of these precursor steroids could reveal how modifications at different positions of the androstane skeleton influence the metabolic fate. Such studies are essential for predicting the metabolism of new synthetic steroids and for the development of analytical methods for their detection.

Advanced Analytical Methodologies for 17 Acetoxy 5|a Androsta 2,16 Diene Quantification and Detection

Chromatographic Separations

Chromatography is the cornerstone of analyzing complex mixtures, and its application to steroid analysis is well-established. The choice of chromatographic technique is critical for resolving 17-Acetoxy-5α-androsta-2,16-diene from structurally similar endogenous steroids and other interfering substances.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like 17-Acetoxy-5α-androsta-2,16-diene, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. A common approach involves converting polar functional groups into more volatile derivatives, such as trimethylsilyl (TMS) ethers.

Method development focuses on optimizing several key parameters to achieve efficient separation:

Column Selection : Capillary columns with non-polar or medium-polarity stationary phases are typically used for steroid analysis.

Temperature Programming : A carefully controlled temperature gradient is essential to separate a wide range of steroids with different boiling points.

Injector and Detector Temperatures : These must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Carrier Gas Flow Rate : Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) is crucial for achieving the best resolution.

| Parameter | Typical Condition/Selection | Purpose of Optimization |

|---|---|---|

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase. | Provides good selectivity and resolution for a wide range of steroid derivatives. |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH4I). | Increases volatility and thermal stability, leading to sharper peaks and improved sensitivity. |

| Oven Temperature Program | Initial temperature of ~180°C, followed by a ramp of 2-5°C/min to a final temperature of ~300°C. | Ensures separation of compounds with varying boiling points and elution in a reasonable timeframe. |

| Injector Type/Temperature | Split/Splitless injector at 280°C. | Ensures efficient and rapid vaporization of the derivatized sample without discrimination. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min). | Optimizes separation efficiency (plate number) and analysis time. |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offers a significant advantage over GC as it typically does not require derivatization, simplifying sample preparation. nih.gov UPLC systems, using smaller particle size columns, provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

Optimization of an LC method for 17-Acetoxy-5α-androsta-2,16-diene involves:

Column Chemistry : Reversed-phase columns (e.g., C18, C8) are most common for steroid analysis, separating compounds based on their hydrophobicity.

Mobile Phase Composition : A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is standard for separating complex steroid profiles.

Flow Rate and Column Temperature : These parameters are adjusted to balance analysis speed and separation efficiency.

| Parameter | Typical Condition/Selection | Purpose of Optimization |

|---|---|---|

| Column | Reversed-phase C18 or C8 column (e.g., 2.1 mm ID x 100 mm length, <2 µm particle size for UPLC). | Provides effective separation of non-polar to moderately polar steroids based on hydrophobicity. |

| Mobile Phase A | Water with a modifier like 0.1% formic acid or ammonium acetate (B1210297). | The modifier aids in ionization for subsequent mass spectrometry detection. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with the same modifier as Phase A. | The organic solvent elutes the analytes from the column. |

| Elution Mode | Gradient elution, starting with a lower percentage of Mobile Phase B and increasing over the run. | Allows for the separation of a wide range of analytes with different polarities in a single run. |

| Flow Rate | 0.2 - 0.5 mL/min for UPLC systems. | Optimized for maximum resolution and sensitivity with small particle size columns. |

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines advantages of both GC and LC. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for providing highly efficient and rapid separations, making it an attractive alternative for steroid analysis. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and quicker equilibration times compared to LC, resulting in significantly shorter analysis durations. nih.gov For instance, some SFC methods can separate a range of steroids in under 5 minutes. nih.gov

Mass Spectrometry Detection Techniques

Mass spectrometry (MS) is the preferred detection method for steroid analysis due to its exceptional sensitivity and specificity. When coupled with a chromatographic system, it provides definitive identification and quantification of target compounds.

Tandem mass spectrometry (MS/MS) is a crucial tool for trace analysis. In this technique, a specific precursor ion of the target analyte (e.g., the molecular ion of derivatized 17-Acetoxy-5α-androsta-2,16-diene) is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces chemical noise and enhances selectivity, allowing for the detection of substances at very low concentrations. researchgate.net Both GC-MS/MS and LC-MS/MS are considered definitive methods for the confirmation of anabolic androgenic steroids in official testing. researchgate.net

| Technique | Ionization Mode | Key Advantage for Steroid Analysis |

|---|---|---|

| GC-MS/MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns and highly specific MRM transitions for confident identification of derivatized steroids. |

| LC-MS/MS | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Enables analysis of underivatized steroids, simplifying sample preparation and allowing for the direct detection of conjugated metabolites. nih.gov |

When the detected steroid is chemically identical to an endogenous one, determining its origin (natural or synthetic) is a significant challenge. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the definitive technique used to resolve this issue. wada-ama.org This method measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in the molecule. wada-ama.orggcms.cz

Synthetic steroids, typically derived from plant sterols, have a different ¹³C/¹²C ratio (a more negative δ¹³C value) compared to steroids produced naturally in the human body. gcms.cz By comparing the isotope ratio of the target steroid to that of an endogenous reference compound (ERC) from the same sample, analysts can unambiguously determine if the steroid was introduced from an external source. gcms.cznih.gov A significant difference in the δ¹³C values between the target compound and the ERC is indicative of exogenous administration. gcms.cz The high precision of IRMS allows for the measurement of very small differences in isotope ratios. thermofisher.com

| Parameter | Typical Finding | Interpretation |

|---|---|---|

| δ¹³C of Endogenous Steroids | -16‰ to -24‰ (relative to PDB standard) | Reflects the isotopic composition of the individual's diet and natural biosynthetic pathways. gcms.cz |

| δ¹³C of Synthetic Steroids | Typically more negative (depleted in ¹³C) than endogenous steroids. | Results from the C3 plant sources (e.g., soy, yam) used in the pharmaceutical synthesis process. |

| ERC vs. Target Steroid Δδ¹³C | A difference of >3‰ is generally considered suspicious. gcms.cz | Indicates that the target steroid does not share the same biosynthetic origin as the endogenous reference compounds. |

Sample Preparation and Extraction Techniques (e.g., SPE, LLE, Microextraction)

The initial and one of the most critical steps in the analytical workflow for the determination of 17-Acetoxy-5α-androsta-2,16-diene from complex biological matrices is sample preparation and extraction. The primary goal is to isolate the target analyte from interfering substances, which can enhance the sensitivity and selectivity of the subsequent analysis. Commonly employed techniques for steroids include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction methods.

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from a liquid sample. It relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a moderately nonpolar compound like 17-Acetoxy-5α-androsta-2,16-diene, a reversed-phase sorbent such as C18 or a polymeric sorbent is often employed. The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest with an appropriate organic solvent. SPE offers several advantages, including high recovery rates, good reproducibility, and the potential for automation.

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of 17-Acetoxy-5α-androsta-2,16-diene from aqueous samples like plasma or urine, a nonpolar organic solvent such as hexane, ethyl acetate, or a mixture thereof would be suitable. LLE is a relatively simple and cost-effective technique, but it can be labor-intensive, consume larger volumes of organic solvents, and may be prone to emulsion formation.

Microextraction Techniques have gained popularity due to their reduced solvent consumption, lower cost, and environmental friendliness. These methods are miniaturized versions of LLE and include techniques like dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME). In DLLME, a small volume of an extraction solvent and a disperser solvent are rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. SPME utilizes a fused silica fiber coated with a stationary phase to extract the analyte directly from the sample or its headspace. These techniques are highly efficient for concentrating trace amounts of analytes.

The choice of the most suitable extraction technique depends on various factors, including the nature of the sample matrix, the concentration of the analyte, the required sample throughput, and the available instrumentation.

| Technique | Principle | Typical Sample Matrix | Illustrative Recovery Rate (%) | Illustrative Processing Time per Sample (min) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | Plasma, Urine, Serum | 85 - 105 | 15 - 30 | High recovery, good selectivity, easily automated. | Higher cost of consumables, potential for sorbent variability. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Plasma, Urine, Serum | 70 - 95 | 20 - 45 | Low cost, simple procedure. | Labor-intensive, large solvent consumption, potential for emulsion formation. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine dispersion of an extraction solvent. | Urine, Water Samples | 90 - 110 | 5 - 15 | Fast, low solvent usage, high enrichment factor. | Requires careful optimization of solvent selection and volumes. |

Note: The recovery rates and processing times presented in this table are illustrative and can vary depending on the specific matrix, analyte concentration, and protocol used. Data for 17-Acetoxy-5α-androsta-2,16-diene is not explicitly available in the reviewed literature; these values are based on general performance for similar steroid compounds.

Method Validation and Quality Control in Research Settings

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. In a research setting, a properly validated method ensures the reliability, reproducibility, and accuracy of the experimental data. For the quantitative analysis of 17-Acetoxy-5α-androsta-2,16-diene, the validation process should encompass several key parameters.

Linearity and Range: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is typically generated by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix. Precision is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. Selectivity refers to the ability to differentiate the analyte from other structurally similar compounds. This is often demonstrated by analyzing blank matrix samples and samples spiked with potential interfering substances.

Quality Control (QC): In a research setting, the inclusion of quality control samples in each analytical run is essential to monitor the performance of the method over time. QC samples are typically prepared at low, medium, and high concentrations within the calibration range and are analyzed alongside the unknown samples. The results of the QC samples are used to accept or reject the analytical run, ensuring the ongoing validity of the data.

| Validation Parameter | Description | Typical Acceptance Criteria in a Research Setting |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 85% - 115% |

| Precision (RSD) | Agreement among a series of measurements. | ≤ 15% (≤ 20% at LOQ) |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |

| Specificity/Selectivity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte in blank samples. |

By implementing rigorous sample preparation techniques and a comprehensive method validation strategy, researchers can ensure the generation of high-quality, reliable data for the quantification and detection of 17-Acetoxy-5α-androsta-2,16-diene, which is fundamental for advancing scientific knowledge in its respective field.

Theoretical and Computational Chemistry Approaches for 17 Acetoxy 5|a Androsta 2,16 Diene

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for exploring the three-dimensional structure and dynamic behavior of 17-acetoxy-5α-androsta-2,16-diene.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the spatial arrangement of atoms in 17-acetoxy-5α-androsta-2,16-diene. The steroid backbone, composed of fused rings, has a degree of flexibility, and different conformations can possess varying energy levels. Energy minimization calculations are employed to identify the most stable conformers, which are those at the lowest points on the potential energy surface. These calculations systematically adjust the molecule's geometry to find a minimum energy structure. For a complex molecule like 17-acetoxy-5α-androsta-2,16-diene, several low-energy conformers may exist, and their relative populations can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of 17-Acetoxy-5α-androsta-2,16-diene Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| 1 (Global Minimum) | 0.00 | 120.5 |

| 2 | 1.25 | 145.2 |

| 3 | 2.10 | 98.7 |

This table is illustrative and shows the kind of data generated from conformational analysis and energy minimization studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of 17-acetoxy-5α-androsta-2,16-diene by simulating the movement of its atoms over time. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in a simulated environment, such as in a solvent, and at a particular temperature and pressure. This approach allows for the exploration of conformational changes, the flexibility of different parts of the molecule, and its interactions with its surroundings. For instance, an MD simulation could illustrate the range of motion of the acetoxy group at position 17 and the puckering of the steroid rings.

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, offer a more detailed and accurate description of the electronic structure and properties of 17-acetoxy-5α-androsta-2,16-diene. These methods are based on solving the Schrödinger equation and can be used to predict a wide range of molecular properties.

Electronic Structure and Reactivity Predictions

DFT and ab initio calculations can be used to determine the distribution of electrons within the 17-acetoxy-5α-androsta-2,16-diene molecule. This information is vital for understanding its chemical reactivity. For example, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict how the molecule will interact with other chemical species. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.netrasayanjournal.co.in Furthermore, the calculation of the molecular electrostatic potential (MEP) surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues to its reactive sites. researchgate.netrasayanjournal.co.in

Table 2: Hypothetical DFT-Calculated Electronic Properties of 17-Acetoxy-5α-androsta-2,16-diene

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

This table is illustrative and shows the type of data that can be obtained from DFT calculations.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies for 17-acetoxy-5α-androsta-2,16-diene. These theoretical spectra can be compared with experimental data to confirm the molecule's structure or to aid in the interpretation of experimental spectra.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 17-Acetoxy-5α-androsta-2,16-diene

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (C17-H) | 4.6 ppm | 4.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | 170.5 ppm | 170.1 ppm |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| IR Frequency (C=C stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

This table is for illustrative purposes to demonstrate the comparison between predicted and experimental spectroscopic data.

In Silico Approaches for Predicting Chemical Transformations

Computational methods can also be employed to predict the chemical transformations that 17-acetoxy-5α-androsta-2,16-diene may undergo. By modeling reaction pathways and calculating the energies of transition states and intermediates, it is possible to predict the feasibility and potential outcomes of chemical reactions. For instance, the reactivity of the double bonds at the 2 and 16 positions towards electrophilic addition or cycloaddition reactions could be investigated. These in silico studies can guide the design of new synthetic routes or help in understanding potential degradation pathways.

Lack of Publicly Available Ligand-Protein Docking Studies for 17-Acetoxy-5α-androsta-2,16-diene

Despite a comprehensive search of scientific literature and chemical databases, no specific ligand-protein docking studies for the chemical compound 17-Acetoxy-5α-androsta-2,16-diene have been identified in the public domain.

While this steroid is known as a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium, dedicated computational research into its direct interactions with protein targets appears to be unpublished or proprietary.

The core of the user's request focused on theoretical and computational chemistry approaches, specifically "Ligand-Protein Docking Studies in Biochemical Contexts" for 17-Acetoxy-5α-androsta-2,16-diene. This would typically involve detailing the binding affinities, interaction modes, and specific amino acid residues involved when this compound is computationally 'docked' into the active site of a protein. However, an exhaustive search failed to uncover any such studies.

Information available for 17-Acetoxy-5α-androsta-2,16-diene is primarily limited to its chemical properties, synthesis pathways, and its role as a precursor molecule. protheragen.ainih.govchemdad.com While research exists on the docking and interaction of its more complex derivative, Rocuronium, with its target, the nicotinic acetylcholine (B1216132) receptor, similar detailed computational analyses for the precursor itself are not publicly accessible. nih.gov

Similarly, studies on other related androstane (B1237026) derivatives and their interactions with various receptors, such as the androgen receptor, have been published. vulcanchem.com However, these studies focus on structurally distinct molecules and their findings cannot be directly extrapolated to 17-Acetoxy-5α-androsta-2,16-diene.

Consequently, the generation of an article section with detailed research findings and data tables on the ligand-protein docking of 17-Acetoxy-5α-androsta-2,16-diene is not possible at this time due to the absence of primary research data in the scientific literature.

An exploration of the evolving research landscape surrounding the synthetic steroid 17-Acetoxy-5α-androsta-2,16-diene reveals several key areas ripe for future investigation. While currently recognized primarily as a synthetic intermediate, particularly in the preparation of the neuromuscular blocking agent Rocuronium and its derivatives, its full biochemical potential and the advanced methodologies for its study are still emerging. lookchem.comchemicalbook.comlookchem.comhsp-pharma.com This article delves into the prospective research directions that could define the future understanding and application of this complex molecule.

Q & A

Q. What are the standard synthetic routes for 17-Acetoxy-5α-androsta-2,16-diene, and how is its purity validated?

The compound is typically synthesized via nucleophilic vinylic substitution or palladium-catalyzed cross-coupling reactions. For example, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene (a precursor) undergoes substitution with benzimidazole nucleophiles to introduce heteroaryl groups at C-17 . Purification involves flash column chromatography (FCC) using solvents like petroleum ether/EtOAc mixtures, followed by recrystallization. Purity is validated via melting point analysis, IR spectroscopy (e.g., acetate C=O stretch at ~1730 cm⁻¹), and NMR (e.g., H-16 vinylic proton at δ ~6.0 ppm) .

Q. What analytical techniques are critical for confirming the structural integrity of 17-substituted androstane derivatives?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., acetate, hydroxyl, aromatic rings).

- NMR : ¹H and ¹³C NMR resolve stereochemistry (e.g., H-3α at δ ~4.6 ppm for 3β-acetoxy derivatives) and confirm substitution patterns .

- Chromatography : FCC and TLC monitor reaction progress and isolate intermediates .

Advanced Research Questions

Q. How does the 16,17-diene moiety influence the compound’s mechanism of action in enzyme inhibition?

The 16,17-double bond is critical for irreversible inhibition of cytochrome P450 enzymes like CYP17α. Preincubation studies show that analogs lacking this bond (e.g., 16,17-reduced derivatives) exhibit reversible binding, while diene-containing compounds (e.g., abiraterone analogs) form covalent adducts with the enzyme’s active site, enhancing potency . This structural feature likely facilitates electron transfer during catalytic cycles, stabilizing inhibitor-enzyme complexes.

Q. What strategies optimize the anti-proliferative activity of 17-heteroaryl androstane derivatives against prostate cancer cells?

Modifications at C-3 and C-17 significantly impact activity:

- C-17 : Benzimidazole or pyridyl groups enhance CYP17 inhibition (IC₅₀ < 1 µM) and androgen receptor (AR) antagonism .

- C-3 : Hydrophilic groups (e.g., imidazole-1-carboxylate) improve anti-proliferative activity (GI₅₀ ~0.87 µM) by enhancing solubility and AR degradation .

- Methodology : Structure-activity relationship (SAR) studies combined with in vitro assays (e.g., LNCaP cell growth inhibition) guide optimization .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for analogs of this compound?

Discrepancies often arise from pharmacokinetic limitations. For example, 3β-hydroxy-17-benzimidazolyl analogs show high in vitro potency (IC₅₀ ~300 nM) but rapid plasma clearance in mice (t₁/₂ ~44 min). Solutions include:

Q. What experimental approaches validate multi-target mechanisms (e.g., CYP17 inhibition and AR degradation)?

- Enzyme assays : Radiolabeled substrate competition (e.g., ³H-R1881 binding) quantifies CYP17 inhibition .

- Western blotting : Detects AR degradation in CWR22rv1 cells treated with analogs like galeterone .

- Xenograft models : LAPC4 tumor suppression studies confirm in vivo multi-target efficacy .

Methodological Guidance

Q. How should researchers design experiments to analyze steric effects of C-17 substituents on bioactivity?

- Comparative SAR : Synthesize analogs with varying C-17 substituents (e.g., benzimidazole vs. pyridyl) and assess CYP17 inhibition .

- Molecular docking : Use software like AutoDock to predict binding modes with CYP17/AR .

- Crystallography : Resolve co-crystal structures of analogs bound to target enzymes (if feasible).

Q. What protocols mitigate challenges in synthesizing 16,17-unsaturated steroids?

- Controlled oxidation : Use CrO₃-pyridine to selectively oxidize 16,17-ene precursors without over-oxidation .

- Inert conditions : Conduct reactions under argon to prevent decomposition of sensitive intermediates .

- Catalyst optimization : Rhodium or palladium catalysts improve yield in cross-coupling steps .

Data Contradiction Analysis

Q. Why do some 17-heteroaryl analogs show high in vitro potency but poor in vivo tumor suppression?

Example: Compound 6 (3β-hydroxy-17-pyridyl) inhibits CYP17 in vitro (IC₅₀ ~27 nM) but fails in xenografts due to rapid glucuronidation. In contrast, compound 5 (galeterone) is effective in vivo due to metabolite-mediated AR degradation .

- Resolution : Perform metabolite profiling (LC-MS) and optimize analogs for resistance to phase II metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.